di-n-Amyl disulfide

Description

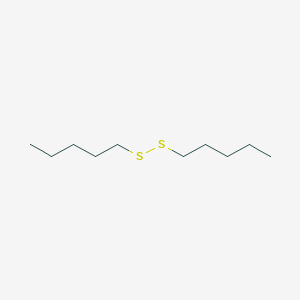

Structure

3D Structure

Properties

IUPAC Name |

1-(pentyldisulfanyl)pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22S2/c1-3-5-7-9-11-12-10-8-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQZSPCQDXHJDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSSCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90873947 | |

| Record name | Pentyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112-51-6, 68513-62-2 | |

| Record name | Dipentyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipentyl disulphide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfides, C5-12-alkyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068513622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfides, C5-12-alkyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disulfides, C5-12-alkyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dipentyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

di-n-Amyl disulfide chemical properties and structure

An In-depth Technical Guide to Di-n-Amyl Disulfide: Chemical Properties and Structure

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (also known as dipentyl disulfide). It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's structure, physicochemical properties, spectroscopic data, synthesis protocols, and key chemical reactions. All quantitative data is presented in tabular format for clarity and ease of comparison. Furthermore, this guide includes detailed experimental protocols and visual diagrams generated using Graphviz to illustrate the chemical structure, synthesis workflows, and reaction pathways.

Introduction

This compound, a member of the organic disulfide family, is a symmetrical aliphatic disulfide with two n-pentyl groups linked by a disulfide bond (-S-S-).[1] Organic disulfides are notable for the pivotal role they play in biochemistry, particularly in the tertiary and quaternary structures of proteins through the formation of disulfide bridges between cysteine residues.[2] this compound serves as a valuable compound in various fields, including organic synthesis, materials science, and research into potential biological activities.[1] Its reversible bond exchange capability makes it useful in dynamic covalent chemistry.[1]

Chemical Structure and Identifiers

The structure of this compound consists of a ten-carbon chain interrupted by a disulfide linkage between the fifth and sixth carbon positions (if numbered linearly, though IUPAC naming conventions differ). The disulfide bond has a characteristic C-S-S-C dihedral angle approaching 90°.[2]

References

In-Depth Technical Guide to di-n-Amyl Disulfide (CAS 112-51-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-n-Amyl disulfide, with the CAS number 112-51-6, is a symmetrical aliphatic disulfide. It is also known as dipentyl disulfide.[1][2] This organosulfur compound is characterized by two n-pentyl groups linked by a disulfide bond. Its hydrophobic nature is a key characteristic of long-chain aliphatic disulfides.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications, particularly focusing on its potential biological activities.

Chemical and Physical Properties

This compound is a liquid at room temperature with a characteristic odor.[3] The following tables summarize its key chemical and physical properties.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 112-51-6 | [1][2][4] |

| Molecular Formula | C10H22S2 | [1][2][4] |

| Molecular Weight | 206.41 g/mol | [1][5][6] |

| IUPAC Name | 1-(pentyldisulfanyl)pentane | [4] |

| Synonyms | Dipentyl disulfide, Amyl disulfide, Pentyl disulfide | [2][4] |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to yellow or orange clear liquid | [3] |

| Density | 0.93 g/cm³ | [3][5][7] |

| Boiling Point | 142 °C at 17 mmHg | [4][5] |

| Melting Point | -58.99 °C | [4][5] |

| Flash Point | 108.5 °C | [4] |

| Refractive Index | 1.48 - 1.49 | [3] |

| Vapor Pressure | 0.0117 mmHg at 25°C | [4] |

| Solubility | Insoluble in water |

Synthesis and Purification

This compound can be synthesized through various methods, primarily involving the formation of a disulfide bond from n-pentyl precursors.

Synthesis from Alkyl Halides

A common and scalable method for the synthesis of symmetrical disulfides involves the reaction of alkyl halides with a sulfur source.[1]

Experimental Protocol: Synthesis of this compound from n-Pentyl Bromide

-

Materials: n-Pentyl bromide, Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O), Dimethyl sulfoxide (DMSO), Diethyl ether, Anhydrous magnesium sulfate, Deionized water.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium thiosulfate pentahydrate in DMSO.

-

Add n-pentyl bromide to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

-

Purification

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Experimental Protocol: Purification by Fractional Distillation

-

Apparatus: A fractional distillation setup including a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, a vacuum source, and a heating mantle.

-

Procedure:

-

Assemble the fractional distillation apparatus.

-

Place the crude this compound in the round-bottom flask with a few boiling chips.

-

Apply a vacuum and gradually heat the flask using the heating mantle.

-

Collect the fraction that distills at the boiling point of this compound at the applied pressure (e.g., 142 °C at 17 mmHg).[4][5]

-

Monitor the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Analytical Characterization

The identity and purity of this compound are typically confirmed using spectroscopic methods such as GC-MS and Nuclear Magnetic Resonance (NMR).

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Injection: 1 µL of a dilute solution of this compound in a suitable solvent (e.g., dichloromethane) in splitless mode.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 206 and characteristic fragmentation patterns.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: 1H and 13C NMR Analysis

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃).

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.7 mL of CDCl₃.

-

1H NMR: The spectrum will show characteristic signals for the different protons in the n-pentyl chains.

-

13C NMR: The spectrum will show distinct signals for the carbon atoms in the n-pentyl groups.[4]

Applications

This compound has applications in various industrial and research fields.

-

Industrial Applications: It is utilized as an additive in lubricants and adhesives to enhance their performance, including improving film strength, reducing wear, and increasing thermal stability.[8]

-

Chemical Synthesis: It serves as an intermediate in the synthesis of other sulfur-containing compounds.[1]

-

Potential Pharmaceutical Applications: Research has indicated its potential as an antimicrobial and antifungal agent.[1]

Biological Activity and Mechanism of Action

While research on the specific biological activities of this compound is ongoing, studies on structurally similar dialkyl disulfides, such as diallyl disulfide from garlic, provide insights into its potential mechanisms of action.

Antimicrobial and Antifungal Activity

Dialkyl disulfides have demonstrated activity against a range of microorganisms, including bacteria and fungi.[1] For instance, diallyl disulfide has shown significant antifungal activity against Candida albicans, a common human pathogen.[9][10] The proposed mechanism of action involves the disruption of the fungal cell membrane and the inhibition of biofilm formation.[9]

The antifungal action of disulfides is believed to be initiated by the interaction of the disulfide bond with thiol groups present in fungal enzymes and proteins. This interaction can lead to the formation of mixed disulfides, thereby inactivating essential enzymes and disrupting cellular processes.

Caption: Proposed antifungal mechanism of this compound.

The diagram above illustrates a plausible mechanism for the antifungal activity of this compound, extrapolated from studies on similar compounds. The disulfide interacts with the fungal cell membrane, leading to its disruption. Concurrently, it can undergo thiol-disulfide exchange with essential thiol-containing proteins and enzymes, leading to their inactivation. These events trigger a cascade of cellular disruptions, including increased oxidative stress and ultimately leading to programmed cell death (apoptosis).

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.[11] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[12] The compound should be stored in a cool, dry place away from heat and ignition sources.[5][12] In case of contact with skin or eyes, rinse immediately with plenty of water.[11] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile chemical with established industrial applications and promising potential in the pharmaceutical field. Its synthesis and purification can be achieved through standard organic chemistry techniques. Further research into its biological activities and specific mechanisms of action is warranted to fully explore its therapeutic potential. This guide provides a foundational technical overview for researchers and professionals working with this compound.

References

- 1. This compound | 68513-62-2 | Benchchem [benchchem.com]

- 2. Disulfide, dipentyl [webbook.nist.gov]

- 3. 112-51-6 this compound AKSci 7728AL [aksci.com]

- 4. guidechem.com [guidechem.com]

- 5. getchem.com [getchem.com]

- 6. bgbchem.com [bgbchem.com]

- 7. AB143589 | CAS 112-51-6 – abcr Gute Chemie [abcr.com]

- 8. nbinno.com [nbinno.com]

- 9. rsdjournal.org [rsdjournal.org]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.nl [fishersci.nl]

An In-depth Technical Guide to the Synthesis of Di-n-Amyl Disulfide from n-Amyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing di-n-amyl disulfide from n-amyl alcohol. The document outlines two primary, reliable synthetic routes, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid in laboratory replication. The information presented is curated for professionals in chemical research and drug development who require a thorough understanding of this synthesis.

Introduction

This compound is a symmetrical disulfide that finds applications in various fields, including as a flavoring agent and in the study of self-assembled monolayers and dynamic covalent chemistry. Its synthesis from the readily available precursor, n-amyl alcohol (1-pentanol), can be achieved through multiple pathways. This guide will focus on the most practical and well-documented methods, providing the necessary details for successful synthesis and purification.

Recommended Synthetic Pathways

Two principal routes for the synthesis of this compound from n-amyl alcohol have been identified and are detailed below. Route 1 proceeds through the formation of n-amyl mercaptan, while Route 2 offers a more direct conversion from an n-amyl halide intermediate.

Overall Synthetic Scheme

Caption: Overview of the primary synthetic routes from n-amyl alcohol to this compound.

Route 1: Synthesis via n-Amyl Mercaptan Intermediate

This classic three-step approach involves the conversion of n-amyl alcohol to n-amyl bromide, followed by substitution to form n-amyl mercaptan, and subsequent oxidation to the target disulfide.

Experimental Workflow for Route 1

Caption: Detailed experimental workflow for the three-step synthesis of this compound.

Step 1: Synthesis of n-Amyl Bromide from n-Amyl Alcohol

This procedure is adapted from established methods for the conversion of primary alcohols to alkyl bromides.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 48% hydrobromic acid (1.25 moles) and concentrated sulfuric acid (0.3 moles).

-

To this mixture, cautiously add n-amyl alcohol (1.0 mole).

-

Add an additional portion of concentrated sulfuric acid (0.2 moles) to the solution.

-

Heat the mixture to a gentle reflux for 5-6 hours.

-

After reflux, arrange the apparatus for distillation and distill the crude n-amyl bromide from the reaction mixture.

-

Wash the distillate successively with water, cold concentrated sulfuric acid, and a 10% sodium carbonate solution.

-

Separate the organic layer and dry it over anhydrous calcium chloride.

-

Purify the n-amyl bromide by distillation, collecting the fraction boiling at 129-131 °C.

| Parameter | Value | Reference |

| Reactants | n-Amyl Alcohol, 48% HBr, H₂SO₄ | [1] |

| Reaction Time | 5-6 hours | [1] |

| Reaction Temp. | Reflux | [1] |

| Typical Yield | ~90% | [1] |

Step 2: Synthesis of n-Amyl Mercaptan from n-Amyl Bromide

This nucleophilic substitution reaction utilizes sodium hydrosulfide to introduce the thiol functionality. The use of a phase transfer catalyst is recommended for improved reaction rates and yields.[2]

Experimental Protocol:

-

In a round-bottom flask, dissolve sodium hydrosulfide (NaSH) (1.0 mole) in a suitable solvent such as monochlorobenzene.

-

Add a catalytic amount of tetra-n-butylammonium bromide (TBAB) (0.01-0.05 equivalents).

-

Cool the mixture to 10-15 °C in an ice bath.

-

Slowly add n-amyl bromide (1.0 mole) to the stirred mixture.

-

Continue stirring at 10-15 °C for 5 hours, monitoring the reaction by TLC or GC.

-

After the reaction is complete, add water to dissolve the inorganic salts and separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Purify the n-amyl mercaptan by distillation under reduced pressure.

| Parameter | Value | Reference |

| Reactants | n-Amyl Bromide, NaSH, TBAB | [2] |

| Reaction Time | 5 hours | [2] |

| Reaction Temp. | 10-15 °C | [2] |

| Typical Yield | High (specific yield for n-amyl mercaptan not detailed, but generally excellent for this method) | [2] |

Step 3: Oxidation of n-Amyl Mercaptan to this compound

A mild and efficient method for the oxidation of thiols to disulfides employs a catalytic amount of iodine with oxygen as the terminal oxidant.[3][4]

Experimental Protocol:

-

In a round-bottom flask, dissolve n-amyl mercaptan (1.0 equivalent) in ethyl acetate.

-

Add iodine (I₂) (0.05 equivalents) to the solution.

-

Fit the flask with a balloon containing oxygen.

-

Heat the reaction mixture to 70 °C and stir for 4 hours.

-

Cool the mixture to room temperature.

-

Dilute with ethyl acetate and wash with a 0.1 M HCl solution.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by vacuum distillation.

| Parameter | Value | Reference |

| Reactants | n-Amyl Mercaptan, I₂ (catalyst), O₂ | [3][4] |

| Reaction Time | 4 hours | [3] |

| Reaction Temp. | 70 °C | [3] |

| Typical Yield | >95% (for similar aliphatic thiols) | [3][4] |

Route 2: Direct Conversion of n-Amyl Bromide to this compound

This route offers a more streamlined approach by converting the alkyl halide directly to the disulfide, bypassing the isolation of the malodorous mercaptan intermediate.

Experimental Workflow for Route 2

Caption: Streamlined workflow for the direct synthesis of this compound from n-amyl bromide.

Step 1: Synthesis of n-Amyl Bromide from n-Amyl Alcohol

The protocol for this step is identical to that described in Route 1.

Step 2: Direct Synthesis of this compound from n-Amyl Bromide

This method utilizes a combination of sodium sulfide and carbon disulfide to directly form the disulfide from the alkyl halide.

Experimental Protocol:

-

In a round-bottom flask, suspend sodium sulfide nonahydrate (Na₂S·9H₂O) (1.5 equivalents) in DMF.

-

Add carbon disulfide (CS₂) (2.0 equivalents) to the suspension.

-

To this mixture, add n-amyl bromide (1.0 equivalent) and stir at room temperature.

-

The reaction is typically rapid; monitor by TLC or GC until the starting material is consumed.

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by vacuum distillation.

| Parameter | Value |

| Reactants | n-Amyl Bromide, Na₂S·9H₂O, CS₂ |

| Solvent | DMF |

| Reaction Temp. | Room Temperature |

| Typical Yield | Excellent (specific yield for n-amyl disulfide not detailed, but generally high for this method) |

Conclusion

The synthesis of this compound from n-amyl alcohol is a well-established process that can be reliably performed in a laboratory setting. Route 1, proceeding through the n-amyl mercaptan intermediate, is a classic and robust method, although it involves the handling of a volatile and odorous intermediate. Route 2 offers a more direct and potentially more efficient alternative by avoiding the isolation of the mercaptan. The choice of route will depend on the specific requirements of the researcher, including scale, available reagents, and tolerance for handling odorous compounds. Both pathways, when executed with care, can provide high yields of the desired this compound.

References

The Natural Occurrence of Alkyl Disulfides in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyl disulfides are a class of organosulfur compounds that contribute significantly to the characteristic flavors and aromas of many plants, most notably within the Allium genus, which includes garlic, onions, and leeks. These volatile compounds are not typically present in intact plant tissues but are rapidly formed upon cellular disruption through enzymatic reactions. While a variety of short-chain alkyl and alkenyl disulfides, such as diallyl disulfide and dipropyl disulfide, have been extensively studied for their sensory properties and potential therapeutic applications, the natural occurrence of longer-chain homologs like di-n-Amyl disulfide (dipentyl disulfide) in the plant kingdom has not been documented in scientific literature to date.

This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, and analysis of alkyl disulfides in plants, with a focus on the well-characterized compounds from Allium species. The methodologies and pathways described herein provide a framework for the investigation of other potential disulfide compounds in plant matrices.

Quantitative Data on Representative Alkyl Disulfides in Allium Species

The following table summarizes the quantitative data for some of the most abundant disulfides found in the essential oils of garlic (Allium sativum) and onion (Allium cepa). These values can vary significantly based on the cultivar, growing conditions, and extraction method.

| Compound | Plant Species | Plant Part | Concentration/Relative Abundance | Reference |

| Diallyl disulfide | Allium sativum (Garlic) | Bulb | 20.8–46.8% of essential oil | [1] |

| Dipropyl disulfide | Allium cepa (Onion) | Bulb | Major volatile compound | [2] |

| Allyl methyl disulfide | Allium sativum (Garlic) | Bulb | 4.4–12.0% of essential oil | [1] |

| Methyl propyl disulfide | Allium cepa (Onion) | Bulb | Key flavor compound | [2] |

Biosynthesis of Volatile Disulfides in Allium Species

The formation of volatile disulfides in Allium species is initiated by the enzymatic breakdown of non-volatile precursors, the S-alk(en)yl-L-cysteine sulfoxides (ACSOs).[3][4] When the plant tissue is damaged, the enzyme alliinase, which is physically separated from its substrate in intact cells, comes into contact with the ACSOs.[3][5] This triggers a cascade of reactions leading to the formation of various sulfur compounds, including disulfides.[6][7]

The generalized biosynthetic pathway is as follows:

References

- 1. The Chemical Compositions of the Volatile Oils of Garlic (Allium sativum) and Wild Garlic (Allium vineale) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the Volatile Compounds of Onion with Different Fresh-Cut Styles and Storage Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bioactive S-alk(en)yl cysteine sulfoxide metabolites in the genus Allium: the chemistry of potential therapeutic agents - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. Volatile compounds profile comparison between leaves and bulbs of Allium ursinum L. | International Society for Horticultural Science [ishs.org]

- 6. researchgate.net [researchgate.net]

- 7. Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S-allyl-L-cysteine sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

di-n-Amyl disulfide molecular weight and formula C10H22S2

An In-depth Examination of the Synthesis, Properties, and Applications of C10H22S2

Abstract

Di-n-Amyl disulfide, with the chemical formula C10H22S2, is a symmetrical aliphatic disulfide compound.[1] Also known as dipentyl disulfide, this molecule consists of two n-pentyl groups linked by a disulfide bond.[1] Its unique chemical characteristics, including the reversible nature of the disulfide bond, have positioned it as a compound of interest in various scientific fields, from materials science to drug development.[1] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis methodologies, key chemical reactions, and potential applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a hydrophobic compound, a characteristic typical of long-chain aliphatic disulfides.[1] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C10H22S2 | [1][2][3] |

| Molecular Weight | 206.41 g/mol | [1][2][3] |

| CAS Number | 112-51-6 | [2][3] |

| Density | 0.93 g/cm³ | [2][4] |

| Boiling Point | 142 °C / 17 mmHg | [2][4] |

| Melting Point | -58.99 °C | [2] |

| Flash Point | 108.5 °C | [2] |

| Refractive Index | 1.492 | [2] |

| Vapor Pressure | 0.0117 mmHg at 25°C | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established methods. Two common protocols are detailed below.

One-Pot Synthesis from Alkyl Halides

This method offers an efficient route to this compound while minimizing the formation of polysulfide byproducts.[1]

Experimental Protocol:

-

In a reaction vessel, combine the starting alkyl halide (e.g., 1-bromopentane), thiourea, and elemental sulfur.

-

Add wet polyethylene glycol (PEG) to the mixture to serve as the reaction medium.

-

Introduce sodium carbonate as a base.

-

Maintain the reaction temperature at 40°C with continuous stirring.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Upon completion, extract the product using a suitable organic solvent.

-

Purify the crude product via distillation or column chromatography to obtain pure this compound.

Reaction with Sodium Thiosulfate

This scalable method is well-suited for industrial production.[1]

Experimental Protocol:

-

Dissolve the organic halide (e.g., 1-chloropentane) in dimethyl sulfoxide (DMSO).

-

Add sodium thiosulfate pentahydrate to the solution.

-

Heat the reaction mixture to 60-70°C and maintain this temperature with stirring.

-

Monitor the reaction until the starting material is consumed.

-

After the reaction is complete, quench the mixture with water.

-

Extract the this compound with an organic solvent.

-

Wash the organic layer to remove any remaining impurities.

-

Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate) and concentrate it under reduced pressure to yield the final product.

Chemical Reactions and Pathways

This compound participates in a variety of chemical transformations, primarily centered around the reactivity of the disulfide bond.

Caption: Key chemical transformations of this compound.

The disulfide bond in this compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide.[1] Conversely, it can be reduced to the corresponding thiols (pentanethiol) with reducing agents such as lithium aluminum hydride.[1] The disulfide bond is also susceptible to cleavage via nucleophilic substitution reactions.[1]

Applications in Research and Drug Development

This compound has demonstrated potential in several areas of scientific research and is being explored for its therapeutic applications.

Biological Activity

Research has indicated that this compound possesses potential biological activities, including antimicrobial and antifungal properties.[1] The mechanism of action is thought to involve the cleavage of the disulfide bond, which can then interact with various molecular targets.[1] The resulting thiols are reactive and can participate in further chemical reactions within biological systems.[1]

Drug Discovery and Development

The reversible nature of the disulfide bond makes it a valuable functional group in the design of novel therapeutics. In the context of drug development, disulfide-containing molecules are being investigated for various applications. For instance, multicyclic peptides containing disulfide bridges are being developed as a promising class of drugs that combine the favorable characteristics of both small molecules and proteins.[5] While not specific to this compound, this highlights the broader interest in disulfide chemistry in the pharmaceutical industry.

Other Industrial Applications

Beyond the biomedical field, this compound is utilized in several industrial processes. It serves as an intermediate in the synthesis of other sulfur-containing compounds. In the polymer industry, it is used in the production of rubber and other polymers due to its ability to form cross-links.[1] Furthermore, it finds application as an additive in adhesives and lubricants, where it can enhance properties such as adhesion, cohesion, thermal stability, and wear resistance.

Safety and Handling

Proper safety precautions must be observed when handling this compound. It is a flammable liquid and vapor.[6]

Handling Recommendations:

-

Use only in a well-ventilated area or under a chemical fume hood.[6][7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[6][8]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not ingest or inhale.[6]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[6][8]

-

Keep in a cool place.[8]

In case of exposure, it is crucial to seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.[6]

Logical Workflow for Investigating Biological Activity

The following diagram outlines a logical workflow for researchers investigating the potential biological activities of this compound.

Caption: A logical workflow for the investigation of biological activity.

References

- 1. This compound | 68513-62-2 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. getchem.com [getchem.com]

- 4. bgbchem.com [bgbchem.com]

- 5. Disulfide-Directed Multicyclic Peptide Libraries for the Discovery of Peptide Ligands and Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.nl [fishersci.nl]

- 7. ysi.com [ysi.com]

- 8. cpchem.com [cpchem.com]

Di-n-Amyl Disulfide: A Technical Overview of its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-n-amyl disulfide (also known as dipentyl disulfide), with the CAS number 112-51-6, is an organic sulfur compound characterized by a disulfide bond linking two n-amyl groups.[1] Its molecular formula is C10H22S2, and it has a molecular weight of 206.41 g/mol .[1][2] This compound is of interest in various fields due to its chemical reactivity, particularly the reversible nature of its disulfide bond, and its potential biological activities. This technical guide provides an in-depth look at the key physical properties of this compound, specifically its boiling point and density, along with the experimental methodologies for their determination.

Core Physical Properties

The fundamental physical characteristics of this compound are crucial for its handling, application, and the design of experimental protocols.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Physical Property | Value | Units | Conditions |

| Boiling Point | 142 | °C | at 17 mmHg |

| Density | 0.93 | g/cm³ | Not Specified |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard methodologies for measuring the boiling point and density of organic liquids like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For compounds like this compound, which have relatively high boiling points, determination under reduced pressure is common to prevent decomposition.

Method 1: Thiele Tube Method

This micro-method is suitable for small sample volumes.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or oil bath).

-

Procedure:

-

A small amount of the this compound sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the sample.

-

The test tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.

-

The heat is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6]

-

Method 2: Distillation Method

This method is suitable when a larger quantity of the substance is available and purification is also desired.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

The this compound sample is placed in the distillation flask along with boiling chips.

-

The distillation apparatus is assembled.

-

The sample is heated, and the temperature is monitored.

-

The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature on the thermometer during distillation.

-

Density Determination

Density is the mass of a substance per unit volume.

Method: Mass and Volume Measurement

This is a straightforward and common method for determining the density of a liquid.

-

Apparatus: Pycnometer or a volumetric flask, analytical balance.

-

Procedure:

-

The mass of a clean, dry pycnometer (or volumetric flask) is accurately measured.

-

The pycnometer is filled with this compound to a known volume.

-

The filled pycnometer is weighed again.

-

The mass of the this compound is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is then calculated by dividing the mass of the sample by its known volume.[5][7][8] It is important to note that the density of a substance can vary with temperature, so the temperature at which the measurement is made should be recorded.[5][7]

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

The reactivity of the disulfide bond is a key feature of this compound. The mechanism of action often involves cleavage of this bond, which can interact with various biological targets through redox reactions and nucleophilic substitution.[3] This reactivity is fundamental to its potential applications in drug development and materials science. While specific signaling pathways for this compound are not extensively detailed in the literature, related organosulfur compounds from garlic, such as diallyl disulfide (DADS), have been shown to interact with pathways like NF-κB and p53/p21, suggesting potential areas of investigation for this compound.[2]

References

- 1. This compound-25g | Connora Technologies [connoratech.com]

- 2. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 68513-62-2 | Benchchem [benchchem.com]

- 4. rocketprops.readthedocs.io [rocketprops.readthedocs.io]

- 5. uoanbar.edu.iq [uoanbar.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 8. homesciencetools.com [homesciencetools.com]

An In-depth Technical Guide to the Solubility of di-n-Amyl Disulfide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-n-amyl disulfide (C₁₀H₂₂S₂), also known as dipentyl disulfide, is an organic disulfide compound characterized by its hydrophobic nature due to the two n-pentyl groups attached to a disulfide linkage.[1] Understanding its solubility in various organic solvents is crucial for its application in diverse fields, including organic synthesis, materials science, and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a theoretical framework for predicting its behavior in different solvent classes.

Predicting Solubility: A Theoretical Approach

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a non-polar compound like this compound.[2] This principle states that a solute will dissolve best in a solvent that has a similar polarity. This compound, with its long alkyl chains, is a non-polar molecule. Therefore, it is expected to be more soluble in non-polar organic solvents and less soluble in polar solvents.

Factors influencing the solubility of this compound include:

-

Polarity: The non-polar nature of the two n-pentyl chains is the dominant factor.

-

Molecular Size: Larger molecules can be more difficult to solvate.

-

Intermolecular Forces: The primary intermolecular forces in this compound are van der Waals forces. For dissolution to occur, the solvent-solute interactions must be strong enough to overcome the solute-solute and solvent-solvent interactions.

Based on these principles, a qualitative prediction of solubility in various organic solvent classes can be made.

Qualitative Solubility Profile

The following table summarizes the expected solubility of this compound in common organic solvents based on general chemical principles.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Propanol, Butanol | Sparingly soluble to soluble | Alcohols have both a polar hydroxyl group and a non-polar alkyl chain. Solubility is expected to increase with the chain length of the alcohol, as the non-polar character becomes more dominant. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble to very soluble | Ethers are relatively non-polar and can effectively solvate non-polar compounds like this compound. |

| Esters | Ethyl acetate | Soluble | Esters are moderately polar but can still dissolve many non-polar compounds. |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | Soluble | Ketones are polar aprotic solvents but can dissolve a range of non-polar to moderately polar compounds. |

| Aromatic Hydrocarbons | Toluene, Benzene | Very soluble | These are non-polar solvents and are excellent choices for dissolving non-polar compounds like this compound. A solution of pentyl disulfide in toluene is commercially available.[3] |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Very soluble | These solvents are effective at dissolving a wide range of organic compounds, including non-polar ones. Dichloromethane is miscible with many organic solvents. |

| Alkanes | Hexane, Heptane | Very soluble | As non-polar solvents, alkanes are expected to be excellent solvents for the non-polar this compound. |

Experimental Protocol for Solubility Determination

For a precise quantitative determination of this compound solubility, the following experimental protocol can be employed. This method is a generalized procedure based on standard laboratory techniques for solubility assessment.[4][5]

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Micropipettes

-

Vials with screw caps

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or UV-Vis Spectrophotometer if the compound has a suitable chromophore)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solute is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.

-

To ensure complete separation of the undissolved solute, centrifuge the vial at a high speed.

-

-

Sample Extraction and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated/cooled micropipette to avoid temperature-induced precipitation.

-

Transfer the aliquot to a volumetric flask and dilute with the same solvent to a concentration suitable for the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated analytical instrument (e.g., GC-FID).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining solubility and the predicted solubility trends.

References

An In-depth Technical Guide to the Disulfide Bond in Di-n-Amyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the disulfide bond in di-n-amyl disulfide (also known as dipentyl disulfide). The document delves into the structural parameters, energetic properties, and redox behavior of this key functional group. Detailed experimental protocols for its synthesis and characterization are provided, alongside an exploration of its potential applications in the pharmaceutical sciences.

Core Properties of the this compound Bond

This compound is a symmetrical aliphatic disulfide with the chemical formula C₁₀H₂₂S₂. The central feature of this molecule is the disulfide bond (–S–S–), which dictates its chemical reactivity and physical properties. While specific experimental data for this compound is limited, the characteristics of its disulfide bond can be understood through data from analogous short-chain dialkyl disulfides and computational studies.

Data Presentation: Properties of the Disulfide Bond

The following table summarizes key quantitative data for the disulfide bond. Values for this compound are estimated based on data from dimethyl disulfide and other simple aliphatic disulfides.

| Property | Dimethyl Disulfide (Experimental) | Diethyl Disulfide (Computational) | This compound (Estimated) |

| S-S Bond Length | 2.022 ± 0.003 Å[1] | - | ~2.03 Å |

| C-S-S Bond Angle | 104.1 ± 0.3°[1] | - | ~104° |

| C-S-S-C Dihedral Angle | 83.9 ± 0.9°[1] | - | ~85-90° |

| S-S Bond Dissociation Energy | - | 59.46 kcal/mol[2] | ~60-65 kcal/mol |

| Reduction Potential | - | - | Expected to be in the range of other aliphatic disulfides |

Note: The values for this compound are extrapolated from shorter-chain analogs and computational studies of similar molecules. Experimental determination is recommended for precise characterization.

Synthesis and Characterization

The preparation of high-purity this compound is crucial for accurate characterization of its disulfide bond. The most common laboratory synthesis involves the oxidation of the corresponding thiol, 1-pentanethiol.

Experimental Protocol: Synthesis of this compound from 1-Pentanethiol

This protocol describes a general method for the synthesis of this compound via the oxidation of 1-pentanethiol using iodine.

Materials:

-

1-Pentanethiol

-

Iodine (I₂)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Round-bottom flask

-

Stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a stir bar, dissolve 1-pentanethiol in diethyl ether.

-

In a separate flask, prepare a solution of iodine in diethyl ether.

-

Slowly add the iodine solution to the stirred solution of 1-pentanethiol at room temperature. The reaction is typically rapid and can be monitored by the disappearance of the brown color of the iodine.

-

After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes to ensure complete conversion.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any excess iodine.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography to obtain high-purity this compound.

Experimental Protocol: Characterization of the Disulfide Bond

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions.[3]

Methodology:

-

A high-purity sample of this compound is vaporized under high vacuum.

-

A beam of high-energy electrons is passed through the vaporized sample.

-

The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a detector.

-

The diffraction pattern is analyzed to determine the interatomic distances and bond angles in the molecule.[3] By fitting the experimental scattering data to a molecular model, precise values for the S-S bond length, C-S-S bond angle, and C-S-S-C dihedral angle can be obtained.

Raman spectroscopy is an effective method for probing the disulfide bond, as the S-S stretching vibration gives rise to a characteristic peak in the Raman spectrum. The frequency of this peak is sensitive to the C-S-S-C dihedral angle.[2][4]

Methodology:

-

A liquid sample of pure this compound is placed in a sample holder.

-

A monochromatic laser beam is focused on the sample.

-

The scattered light is collected and analyzed by a Raman spectrometer.

-

The Raman spectrum will show a peak in the range of 500-540 cm⁻¹, which corresponds to the S-S stretching vibration.[5] The exact frequency can be correlated with the dihedral angle of the disulfide bond.[2][4]

Cyclic voltammetry can be used to determine the reduction potential of the disulfide bond, providing insight into its redox properties.[6]

Methodology:

-

A solution of this compound is prepared in a suitable aprotic solvent, such as acetonitrile, containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).[6]

-

The solution is placed in an electrochemical cell with a three-electrode setup (working, reference, and counter electrodes).

-

The potential of the working electrode is swept linearly with time, and the resulting current is measured.

-

The cyclic voltammogram will show a reduction peak corresponding to the cleavage of the disulfide bond. The potential at which this peak occurs provides information about the reduction potential of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of this compound.

Caption: Core properties of the this compound bond.

Caption: Experimental workflow for this compound.

Relevance in Drug Development

The disulfide bond is a key functional group in the design of redox-responsive drug delivery systems.[1][7][8][9][10] The significantly higher concentration of reducing agents, such as glutathione, inside cells compared to the extracellular environment provides a trigger for the cleavage of disulfide bonds. This differential stability can be exploited to design drug carriers that are stable in the bloodstream but release their therapeutic payload upon entering the target cells.[1][7][8][9][10]

While this compound itself is not typically used as a drug, its disulfide moiety serves as a simple model for understanding the behavior of more complex disulfide-containing drug delivery systems. The knowledge of its bond strength, redox potential, and conformational preferences can inform the design of novel linkers for antibody-drug conjugates (ADCs), nanoparticles, and hydrogels with tailored release profiles.

Caption: Redox-responsive drug delivery concept.

References

- 1. researchgate.net [researchgate.net]

- 2. Disulfide Bond Dihedral Angles from Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. s-a-s.org [s-a-s.org]

- 6. researchgate.net [researchgate.net]

- 7. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A reduction-responsive drug delivery with improved stability: disulfide crosslinked micelles of small amiphiphilic molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Redox-responsive nanogels for drug-delivery: thiol–maleimide and thiol–disulfide exchange chemistry as orthogonal tools for fabrication and degradation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

potential biological activities of aliphatic disulfides

An In-depth Technical Guide to the Potential Biological Activities of Aliphatic Disulfides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aliphatic disulfides are organic compounds containing a sulfur-sulfur bond with non-aromatic carbon-based side chains. These compounds are found in various natural sources, such as garlic and onions, and have garnered significant interest in the scientific community for their diverse biological activities. This technical guide provides a comprehensive overview of the potential therapeutic applications of aliphatic disulfides, focusing on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The document summarizes key quantitative data, details experimental protocols for assessing biological activity, and visualizes the underlying signaling pathways.

Anticancer Activity

Aliphatic disulfides have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.

Quantitative Data for Anticancer Activity

The anticancer efficacy of various aliphatic disulfides has been quantified through the determination of their half-maximal inhibitory concentration (IC50) values against different cancer cell lines. A selection of these values is presented in the table below.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Diallyl disulfide (DADS) | HCT-15 (colon) | >100 | [1] |

| Diallyl trisulfide (DATS) | HT29 (colon) | 15.3 | [2] |

| Dipropyl trisulfide (DPTS) | HT29 (colon) | 18.5 | [2] |

| Dibutenyl trisulfide | HT29 (colon) | 16.7 | [2] |

| Dimethyl trisulfide | HT29 (colon) | 61.2 | [2] |

| Dipentyl trisulfide | HT29 (colon) | 48.5 | [2] |

| (Z)-Ajoene | RAW 264.7 (macrophage) | 1.9 (NO production) | [3] |

| (E)-Ajoene | RAW 264.7 (macrophage) | 1.1 (PGE2 production) | [3] |

Signaling Pathways in Anticancer Activity

Aliphatic disulfides exert their anticancer effects by modulating several critical signaling pathways.

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Aliphatic disulfides, such as diallyl trisulfide (DATS), have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by aliphatic disulfides.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[4]

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

Aliphatic disulfide compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the aliphatic disulfide compound and incubate for the desired time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

References

- 1. Relationship between lipophilicity and inhibitory activity against cancer cell growth of nine kinds of alk(en)yl trisulfides with different side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Oxidation and Reduction Reactions of Di-n-Amyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-n-amyl disulfide, a symmetrical dialkyl disulfide, serves as a valuable model compound for understanding the fundamental redox chemistry of the disulfide bond. This technical guide provides a comprehensive overview of the oxidation and reduction reactions of this compound. It details the reaction mechanisms, presents detailed experimental protocols for laboratory synthesis, and summarizes key quantitative data. Furthermore, this guide explores the relevance of disulfide redox chemistry in the context of drug development, particularly in the design of redox-responsive drug delivery systems. Visualizations of reaction pathways and experimental workflows are provided to facilitate a deeper understanding of the concepts discussed.

Introduction

The disulfide bond (-S-S-) is a pivotal functional group in chemistry and biology, most notably in stabilizing the tertiary and quaternary structures of proteins. The reversible nature of its formation and cleavage through oxidation and reduction reactions makes it a key player in various biological processes and a versatile tool in synthetic chemistry. This compound (C₅H₁₁S)₂, also known as dipentyl disulfide, is an aliphatic disulfide that provides a clear and uncomplicated model for studying the chemistry of the disulfide linkage, free from the electronic effects of aromatic rings or the complexity of protein microenvironments.

This guide will delve into the two primary redox transformations of this compound:

-

Oxidation: The addition of oxygen atoms to the sulfur atoms, leading to the formation of di-n-amyl thiosulfinate, and upon further oxidation, di-n-amyl thiosulfonate and ultimately sulfones.

-

Reduction: The cleavage of the sulfur-sulfur bond to yield two molecules of the corresponding thiol, 1-pentanethiol.

Understanding these reactions is crucial for applications ranging from organic synthesis to the design of advanced therapeutic agents.

Oxidation of this compound

The oxidation of this compound can proceed in a stepwise manner to yield progressively more oxidized sulfur species. The primary products of interest are the corresponding sulfoxide and sulfone.

Reaction Mechanisms

The oxidation of dialkyl disulfides typically involves the nucleophilic attack of one of the sulfur atoms on the oxidizing agent.

Oxidation to Di-n-amyl Sulfoxide (Thiosulfinate): Using a mild oxidizing agent such as one equivalent of hydrogen peroxide (H₂O₂), the disulfide is converted to a thiosulfinate. The reaction proceeds via the formation of a more reactive oxidizing species from H₂O₂ in the presence of an acid catalyst (like acetic acid), which is then attacked by the electron-rich sulfur atom.

Further Oxidation to Di-n-amyl Sulfone (Thiosulfonate): With an excess of the oxidizing agent, the thiosulfinate can be further oxidized to a thiosulfonate. Subsequent oxidation can lead to the formation of sulfonic acids upon cleavage of the S-S bond.

dot

Caption: Stepwise oxidation of this compound.

Experimental Protocol: Oxidation to Di-n-amyl Sulfoxide

This protocol is adapted from a general method for the oxidation of sulfides to sulfoxides using hydrogen peroxide in glacial acetic acid, which has been shown to produce high yields.[1]

Materials:

-

This compound

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in glacial acetic acid (2 mL).

-

Cool the flask in an ice bath.

-

Slowly add hydrogen peroxide (1.1 mmol, 30% aqueous solution) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material. The reaction can be monitored by spotting the reaction mixture on a TLC plate and eluting with a suitable solvent system (e.g., hexane:ethyl acetate 4:1). The starting disulfide will have a higher Rf value than the more polar sulfoxide product.

-

Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 10 mL).

-

Combine the organic layers and wash with water (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude di-n-amyl sulfoxide.

-

The product can be further purified by column chromatography on silica gel if necessary.

Reduction of this compound

The reduction of this compound cleaves the S-S bond, resulting in the formation of two equivalents of 1-pentanethiol. This reaction is fundamental in understanding the behavior of disulfide bonds in reductive biological environments.

Reaction Mechanism

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the reduction of disulfides. The reaction involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on one of the sulfur atoms. This leads to the cleavage of the disulfide bond and the formation of two thiolates, which are subsequently protonated during the work-up to yield the thiol.

dot

Caption: Reduction of this compound to 1-pentanethiol.

Experimental Protocol: Reduction to 1-Pentanethiol

This protocol is a general procedure for the reduction of disulfides using lithium aluminum hydride.[2] Caution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask

-

Condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (N₂ or Ar)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a dry three-necked flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and an inert gas inlet.

-

Under a positive pressure of inert gas, add a suspension of lithium aluminum hydride (0.5 molar equivalents per S-S bond) in anhydrous diethyl ether to the flask.

-

Dissolve the this compound (1.0 molar equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the disulfide solution dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours or until TLC/GC-MS analysis indicates the disappearance of the starting material.

-

Cool the reaction flask in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a dilute acid solution (e.g., 10% H₂SO₄).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and carefully remove the solvent by distillation or rotary evaporation (note the volatility of 1-pentanethiol).

-

The resulting 1-pentanethiol can be purified by distillation if necessary.

Applications in Drug Development

The redox chemistry of disulfide bonds is increasingly being exploited in the field of drug development, particularly for targeted drug delivery to cancer cells. The rationale behind this approach lies in the significant difference in the redox potential between the extracellular and intracellular environments, and notably, the elevated concentration of the reducing agent glutathione (GSH) in tumor cells compared to normal cells.

Redox-responsive drug delivery systems often incorporate disulfide linkers to conjugate a cytotoxic drug to a carrier molecule, such as a polymer or a nanoparticle. These systems are designed to be stable in the bloodstream (low GSH concentration) but to cleave and release the active drug upon entering the high-GSH environment of a tumor cell. This targeted release mechanism can enhance the therapeutic efficacy of the drug while minimizing systemic toxicity.

dot

Caption: Disulfide-based redox-responsive drug delivery.

Quantitative Data

The following tables summarize the key physical and spectroscopic data for this compound and its primary oxidation and reduction products.

Table 1: Physical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| This compound | C₁₀H₂₂S₂ | 206.41 | 142 / 17 mmHg | 0.93 |

| Di-n-amyl sulfoxide | C₁₀H₂₂OS₂ | 222.41 | - | - |

| Di-n-amyl sulfone | C₁₀H₂₂O₂S₂ | 238.41 | - | - |

| 1-Pentanethiol | C₅H₁₂S | 104.21 | 126 | 0.841 |

Table 2: Spectroscopic Data

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Key IR Peaks (cm⁻¹) |

| This compound | ~2.67 (t, 4H, -CH₂-S-), 1.65 (quint, 4H), 1.33 (sext, 4H), 0.90 (t, 6H) | ~39.2 (-CH₂-S-), 31.3, 29.8, 22.3, 14.0 | 2955, 2927, 2858 (C-H str.), 1465 (C-H bend) |

| Di-n-amyl sulfoxide | ~2.7-2.9 (m, 4H, -CH₂-S(O)-), 1.7-1.9 (m, 4H), 1.3-1.5 (m, 4H), ~0.9 (t, 6H) | ~54.2 (-CH₂-S(O)-), ~22.0, ~15.6, ~13.0 | ~1050 (S=O str.) |

| Di-n-amyl sulfone | ~2.9-3.1 (m, 4H, -CH₂-S(O)₂-), 1.7-1.9 (m, 4H), 1.3-1.5 (m, 4H), ~0.9 (t, 6H) | ~52.0 (-CH₂-S(O)₂-), ~22.0, ~16.0, ~13.5 | ~1320, ~1130 (SO₂ str.) |

| 1-Pentanethiol | 2.52 (q, 2H, -CH₂-SH), 1.58 (quint, 2H), 1.37 (m, 4H), 1.30 (t, 1H, -SH), 0.91 (t, 3H) | 33.9, 31.0, 24.6, 22.3, 13.9 | ~2550 (S-H str.) |

Conclusion

The oxidation and reduction reactions of this compound exemplify the fundamental redox chemistry of the disulfide bond. The controlled oxidation with reagents like hydrogen peroxide allows for the synthesis of sulfoxides and sulfones, while reduction with powerful hydrides such as lithium aluminum hydride efficiently cleaves the S-S bond to yield the corresponding thiol. These transformations are not only of academic interest but also have significant practical implications, particularly in the burgeoning field of redox-responsive drug delivery. The principles outlined in this guide provide a solid foundation for researchers and scientists working in organic synthesis, medicinal chemistry, and drug development. Further exploration of these reactions with more complex disulfide-containing molecules will continue to drive innovation in these fields.

References

Methodological & Application

Application Notes and Protocols: Di-n-Amyl Disulfide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-n-Amyl disulfide, also known as dipentyl disulfide, is a symmetrical aliphatic disulfide with the chemical formula C₁₀H₂₂S₂. It is a versatile reagent in organic synthesis, primarily serving as a source of the n-amylthio moiety. Its applications range from the synthesis of thioethers and other sulfur-containing compounds to its use as a stabilizer in redox-sensitive environments.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in various organic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 112-51-6 |

| Molecular Formula | C₁₀H₂₂S₂ |

| Molecular Weight | 206.41 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 142 °C at 17 mmHg |

| Density | 0.93 g/cm³ |

| Refractive Index | 1.4890-1.4920 |

Applications in Organic Synthesis

This compound is a valuable reagent for the introduction of the n-amylthio group (-S-(CH₂)₄CH₃) into organic molecules. The disulfide bond can be cleaved under various conditions to generate nucleophilic or electrophilic sulfur species, enabling a range of synthetic transformations.

Synthesis of n-Amyl Thioethers via Nucleophilic Substitution

This compound can react with strong nucleophiles, such as Grignard reagents and organolithium compounds, to yield n-amyl thioethers. This reaction proceeds via nucleophilic attack on one of the sulfur atoms, leading to the cleavage of the S-S bond.

Reaction Scheme:

Where R = alkyl, aryl; M = MgX, Li

Experimental Protocol: Synthesis of n-Amyl Phenyl Thioether

This protocol describes the reaction of this compound with phenylmagnesium bromide to synthesize n-amyl phenyl thioether.

Materials:

-

This compound

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equiv.). Add a small crystal of iodine to activate the magnesium.

-

Add a solution of bromobenzene (1.0 equiv.) in anhydrous diethyl ether to the dropping funnel and add a small portion to the magnesium turnings.

-

Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with this compound: Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve this compound (1.0 equiv.) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by fractional distillation or column chromatography on silica gel to obtain n-amyl phenyl thioether.

Quantitative Data (Hypothetical):

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reaction Time (h) |

| Phenylmagnesium bromide | This compound | n-Amyl phenyl thioether | 75 | 2 |

| n-Butyllithium | This compound | n-Amyl n-butyl thioether | 80 | 1.5 |

Logical Workflow for Thioether Synthesis:

Caption: Workflow for the synthesis of n-amyl thioethers.

Reduction to n-Amylthiol

This compound can be readily reduced to n-amylthiol (pentanethiol) using common reducing agents. This provides a convenient method for the in situ generation or synthesis of the corresponding thiol.

Reaction Scheme: